REACTION_CXSMILES
|
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]>C1(C)C=CC=CC=1>[CH3:15][O:14][C:12]([C:11]1[CH:10]=[C:9]([O:8][S:2](=[O:3])(=[O:4])[NH2:5])[CH:18]=[CH:17][CH:16]=1)=[O:13]
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Name
|
|
Quantity
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8.8 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
15.2 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 7.5 hr
|
Duration
|
7.5 h
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C=CC1)OS(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |